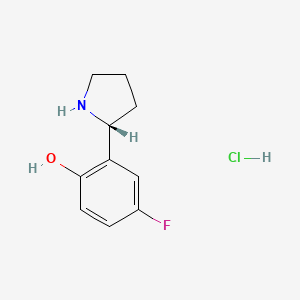
3-propylthian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propylthian-4-one is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where a propyl group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-propyl-tetrahydrothiopyran-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-propylthian-4-one can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can undergo substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-propylthian-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Pharmaceuticals: Derivatives of this compound have shown potential as antitumor, antibacterial, antiparasitic, and antifungal agents.
Materials Science: It is used in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Mecanismo De Acción
The mechanism of action of 3-propyl-tetrahydrothiopyran-4-one depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, some derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparación Con Compuestos Similares
3-propylthian-4-one can be compared with other similar sulfur-containing heterocycles:
Propiedades
Fórmula molecular |
C8H14OS |
|---|---|
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
3-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3 |
Clave InChI |
HLXHVBJATYOCBD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CSCCC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine](/img/structure/B8650023.png)

![2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate](/img/structure/B8650043.png)






